molecular formula C8H10BrNO B1372477 5-Bromo-1-isopropylpyridin-2(1H)-one CAS No. 851087-08-6

5-Bromo-1-isopropylpyridin-2(1H)-one

Cat. No. B1372477
CAS RN: 851087-08-6
M. Wt: 216.07 g/mol
InChI Key: ULPBSLPRYWCIDD-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropylpyridin-2(1H)-one (5-BIP) is a chemical compound that has been used in various scientific and laboratory experiments. It is an organobromine compound with a molecular formula of C6H8BrNO. 5-BIP is a colorless to slightly yellow liquid that is soluble in water and other organic solvents. It is often used as a reagent in organic synthesis, and its applications in scientific research have been widely studied.

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-1-isopropylpyridin-2(1H)-one and its derivatives are primarily utilized in the synthesis of compounds with potential biological activities. For instance, a related compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrated notable fungicidal and antiviral activities, particularly against tobacco mosaic virus (Li et al., 2015).

Synthesis of Biologically Active Compounds

The compound has been used as an intermediate in the synthesis of various biologically active compounds. An example is 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline, highlighting its role in the creation of complex molecules (Wang et al., 2016).

Halogen-rich Intermediate for Synthesis

Another application involves its use as a halogen-rich intermediate. For instance, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, serves as a versatile building block in medicinal chemistry for synthesizing pentasubstituted pyridines with desired functionalities (Wu et al., 2022).

Spectroscopic and Optical Studies

The spectroscopic and optical properties of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been extensively studied. These studies involve density functional theory (DFT) analyses, providing insights into their electronic structures and potential applications in various fields (Vural & Kara, 2017).

Synthesis of Pyridine-Based Derivatives

The compound also finds application in the synthesis of novel pyridine-based derivatives, which are further studied for their biological activities. For instance, palladium-catalyzed Suzuki cross-coupling reactions were used to synthesize a series of new pyridine derivatives, which showed promising anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-1-propan-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)10-5-7(9)3-4-8(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBSLPRYWCIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674471
Record name 5-Bromo-1-(propan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851087-08-6
Record name 5-Bromo-1-(propan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-isopropylpyridin-2(1H)-one
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Synthesis routes and methods I

Procedure details

5-bromo-1-isopropylpyridin-2(1H)-one was prepared from 5-bromopyridin-2(1H)-one and isopropyl iodide following a procedure analogous to that described in Example 59 Step 1.
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromopyridin-2-ol (1 g, 5.75 mmol) in DMF (10 mL) were added 2-iodopropane (4.9 g, 28.75 mmol) and K2CO3 (4 g, 28.75 mmol). The mixture was stirred at rt overnight. The mixture was diluted with water (20 mL) extracted with EtOAc (3×25 mL), the combined organic phase was washed with brine, dried over Na2SO4, concentrated and purified by prep TLC to give 5-bromo-1-isopropylpyridin-2(1H)-one (380 mg, 31%). 1H NMR (CDCl3): 1.35 (d, 6H), 5.65-5.75 (m, 1H), 6.48 (d, 1H), 7.30 (m, 1H), 7.41 (d, 1H).
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1 g
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4.9 g
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4 g
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10 mL
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20 mL
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Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (16.80 g, 18.63 mL, 142.2 mmol) was added to a suspension of 5-bromo-1H-pyridin-2-one (25 g, 142.2 mmol) in DME (247.5 mL) and the mixture stirred at ambient temperature for 30 minutes. To the mixture was added potassium carbonate (13.76 g, 99.54 mmol) and 2-bromopropane (34.98 g, 26.70 mL, 284.4 mmol) and the reaction mixture heated at reflux for 64 hours. The reaction mixture was filtered to remove the resultant precipitate and the filtrate concentrated in vacuo. The residue was recrystalised from DCM/hexane to give the sub-title product as an off-white solid (19.1 g 62% Yield). 1H NMR (400.0 MHz, CDCl3) δ 1.36 (d, 6H), 5.22 (dt, 1H), 6.49 (d, 1H), 7.31 (dd, 1H) and 7.41 (d, 1H) ppm; MS (ES+) 217.3.
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18.63 mL
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25 g
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247.5 mL
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13.76 g
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26.7 mL
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Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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